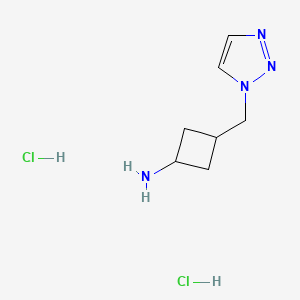![molecular formula C25H21N3O2 B2582089 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one CAS No. 899753-23-2](/img/structure/B2582089.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is commonly referred to as QN-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- The development of synthetic methods for creating complex heterocyclic structures, such as heptacyclic quinolizino[3,4,5,6-kla]perimidines, has been reported. These structures are synthesized through Cu(OAc)2-catalyzed domino tricyclization and aerobic oxidative dehydrogenation coupling, demonstrating the versatility of incorporating the quinoline and naphthalene units into fused aza-heterocycles (Bin-bin Feng, Jianquan Liu, Xiang‐Shan Wang, 2017).
Biological Activity
- New derivatives exhibiting antituberculosis activity have been synthesized and studied, showing potential as therapeutic agents. The exploration of these compounds underscores the importance of quinoline and naphthalene moieties in developing drugs with specific biological activities (A. V. Omel’kov, V. Fedorov, A. Stepanov, 2019).
Photophysical and Electrochemical Properties
- Research into the photophysical properties of novel azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one highlights the impact of substituents on the color and tautomeric structures of these compounds. Such studies contribute to our understanding of dye chemistry and potential applications in materials science (E. M. Rufchahi, A. Gilani, 2012).
Environmental Implications
- The chemical biology of naphthoquinones, including their environmental implications, has been reviewed. This work discusses the reactive nature of quinones and their derivatives, highlighting their roles in promoting inflammatory and anti-inflammatory actions, as well as their toxicological aspects (Y. Kumagai, Y. Shinkai, T. Miura, A. Cho, 2012).
Molecular Logic Gates
- The development of a ratiometric chemosensor based on a naphthalene-quinoline conjugate, with potential applications in molecular logic gates, showcases the intersection of organic synthesis and molecular electronics. This demonstrates how quinoline derivatives can be utilized in the construction of complex molecular systems with specific responses to metal ions (Ankita Roy, S. Dey, Partha Roy, 2016).
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24-15-14-22(21-12-5-9-18-7-1-3-11-20(18)21)26-28(24)17-25(30)27-16-6-10-19-8-2-4-13-23(19)27/h1-5,7-9,11-15H,6,10,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDFROUUMBDBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2582007.png)


![6-[4-(Tert-butyl)phenoxy]nicotinonitrile](/img/structure/B2582011.png)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2582017.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2582019.png)
![2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2582022.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2582024.png)
![1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)
![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)

![N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2582029.png)